molecular formula C8H8Br2O B595895 1,3-Dibromo-5-ethoxybenzene CAS No. 136265-19-5

1,3-Dibromo-5-ethoxybenzene

Cat. No. B595895
CAS RN: 136265-19-5
M. Wt: 279.959
InChI Key: HEDQSPZEQCVFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-5-ethoxybenzene is a chemical compound with the molecular formula C8H8Br2O . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-5-ethoxybenzene consists of a benzene ring with bromine atoms at the 1 and 3 positions and an ethoxy group at the 5 position . The average mass of the molecule is 279.957 Da .

Scientific Research Applications

  • Synthesis of Derivatives : 1,2-Dibromobenzenes, closely related to 1,3-Dibromo-5-ethoxybenzene, are valuable precursors for organic transformations, especially in reactions based on benzynes (Diemer, Leroux, & Colobert, 2011).

  • Layered Coordination Frameworks : 1,3-Dibromo-5-ethoxybenzene analogs are used in synthesizing layered coordination frameworks with metals like copper, demonstrating the compound's potential in materials science (McHugh et al., 2020).

  • Electrosynthesis of Polymers : Electrosynthesis of polymers using derivatives of 1,3-Dibromo-5-ethoxybenzene indicates its role in polymer chemistry (Moustafid et al., 1991).

  • Host-Guest Chemistry : Studies on host-guest chemistry involving similar compounds demonstrate its potential applications in creating complex molecular systems (Song et al., 2008).

  • Catalysis in Organic Synthesis : The compound and its analogs are used as catalysts for organic reactions, highlighting its role in synthetic chemistry (Ghorbani‐Vaghei et al., 2015).

  • Photocatalytic Degradation Studies : Studies on photocatalytic degradation of similar compounds suggest its potential in environmental applications, such as water treatment (Ökte et al., 2001).

  • Electrochemical Applications : Research on the electrochemical destruction of organic compounds including those structurally related to 1,3-Dibromo-5-ethoxybenzene, underlines its importance in waste-water treatment (Zhelovitskaya et al., 2020).

  • Conformational Studies : Conformational properties of ethoxybenzene, related to 1,3-Dibromo-5-ethoxybenzene, have been explored through laser-jet spectroscopy, indicating its application in molecular structure analysis (Egawa, Yamamoto, & Daigoku, 2010).

  • Corrosion Inhibition : Derivatives of 1,3-Dibromo-5-ethoxybenzene are investigated as corrosion inhibitors, which is critical in materials engineering (Verma et al., 2015).

  • Pincer Complexes in Nickel Catalysis : Its derivatives are used in the preparation and study of nickel pincer complexes, relevant in catalytic applications (Cloutier et al., 2015).

Future Directions

Future research on 1,3-Dibromo-5-ethoxybenzene could focus on its potential applications in various fields, such as organic synthesis and materials science. Its electrostatic potential map suggests that it could be used in the development of new materials .

properties

IUPAC Name

1,3-dibromo-5-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDQSPZEQCVFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706041
Record name 1,3-Dibromo-5-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136265-19-5
Record name 1,3-Dibromo-5-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A dispersion of 3,5-dibromophenol (0.398 g, 1.6 mmol) and potassium carbonate (0.437 g, 3.2 mmol) in 2-butanone (4 mL) was treated with diethyl sulfate (0.246 g, 1.6 mmol) and the reaction mixture heated at 90° C. for 15 hours. The resulting thick suspension was cooled to room temperature, diluted with dichloromethane and extracted with water. The organic layer was separated, dried over sodium sulfate and evaporated under reduced pressure. The title compound was obtained as a light brown oil (0.38 g, 86% of theory) which was used in the next step without further purification.
Quantity
0.398 g
Type
reactant
Reaction Step One
Quantity
0.437 g
Type
reactant
Reaction Step One
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.